2-Chloroethyl linoleate

Vue d'ensemble

Description

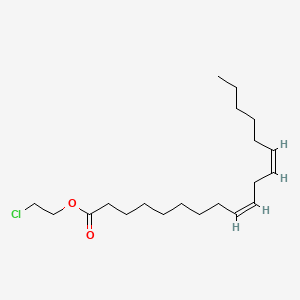

2-Chloroethyl linoleate is an ester derived from linoleic acid and 2-chloroethanol. It is a fatty acid ester with the molecular formula C20H35ClO2. This compound is notable for its presence in various natural and synthetic contexts, particularly in the field of organic chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloroethyl linoleate can be synthesized through an esterification reaction between linoleic acid and 2-chloroethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a higher yield of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where linoleic acid and 2-chloroethanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis is a primary degradation pathway for 2-chloroethyl linoleate, yielding linoleic acid and 2-chloroethanol. The reaction proceeds under acidic or basic conditions:

-

Mechanism : The ester bond undergoes nucleophilic acyl substitution. In basic conditions, hydroxide ions deprotonate water, enhancing nucleophilicity.

-

Toxicity Note : 2-Chloroethanol, a hydrolysis product, is hepatotoxic and linked to mitochondrial dysfunction in rats at high doses .

Oxidation

The linoleate moiety’s conjugated diene system undergoes oxidation, forming epoxides or hydroxylated derivatives:

-

Radical Pathways : Thiyl radicals (e.g., from glutathione) isomerize linoleate double bonds, forming trans lipids via H-abstraction and radical translocation .

-

Biological Relevance : Oxidation products may contribute to membrane disruption or signaling pathways .

Nucleophilic Substitution

The chlorine atom in the 2-chloroethyl group is susceptible to substitution:

-

Kinetics : Substitution rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMSO) enhance reactivity .

Biological Conjugation

In vivo, this compound forms fatty acid conjugates via enzymatic or non-enzymatic processes:

-

Toxicokinetics : Conjugates persist in tissues, prolonging exposure and potentiating hepatotoxicity .

Comparative Reactivity

The table below contrasts this compound with related compounds:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Ethyl linoleate | Resists hydrolysis; inert to substitution | Lacks electrophilic chlorine atom. |

| Linoleic acid | Prone to autoxidation; no ester/substitution pathways | Free carboxylic acid group enhances acidity. |

| 2-Chloroethyl palmitate | Similar substitution kinetics | Saturated fatty acid reduces oxidation potential. |

Research Implications

-

Antiviral Activity : this compound inhibits HSV-2 replication by downregulating viral immediate-early (IE) and early (E) gene transcription, likely via interaction with viral DNA or host cell machinery .

-

Industrial Use : Its reactivity supports applications in polymer crosslinking and surfactant synthesis, though toxicity limits widespread adoption .

Applications De Recherche Scientifique

Chemical Reactions

2-Chloroethyl linoleate can undergo several chemical transformations:

- Hydrolysis : In aqueous conditions, it can revert to linoleic acid and 2-chloroethanol.

- Oxidation : The unsaturated bonds in the linoleate moiety can be oxidized to form epoxides or hydroxylated products.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

Chemistry

In organic synthesis, this compound serves as a reagent for studying esterification and hydrolysis reactions. Its unique structure allows researchers to investigate reaction mechanisms and kinetics involving fatty acid esters.

Biology

Research has indicated that this compound possesses bioactive properties. Notably, it has been studied for its potential effects on cellular processes. For instance, it has shown promise in inhibiting the replication of herpes simplex virus type 2 (HSV-2) by blocking viral transcription pathways .

Medicine

The compound's therapeutic potential is being explored in various contexts:

- Antiviral Activity : Studies suggest that it may inhibit viral replication mechanisms.

- Anti-inflammatory Properties : Preliminary findings indicate potential benefits in reducing inflammation.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it valuable for synthesizing other compounds with specific functionalities.

Case Studies and Research Findings

- Antiviral Mechanisms :

- Biological Activity :

-

Chemical Reactions :

- Investigations into the hydrolysis and oxidation of this compound have provided insights into its reactivity and potential applications in synthetic chemistry.

Mécanisme D'action

The mechanism of action of 2-chloroethyl linoleate involves its interaction with cellular components. For instance, it has been shown to inhibit the transcription of immediate early and early genes of herpes simplex virus type 2 (HSV-2), thereby blocking viral replication . The compound’s bioactivity is attributed to its ability to interfere with specific molecular targets and pathways involved in viral gene expression.

Comparaison Avec Des Composés Similaires

Linoleic Acid: A polyunsaturated fatty acid with similar structural features but lacking the 2-chloroethyl group.

2-Chloroethanol: A simple alcohol with a chloroethyl group, used as a precursor in the synthesis of 2-chloroethyl linoleate.

Ethyl Linoleate: An ester of linoleic acid and ethanol, similar in structure but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both the linoleate moiety and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Propriétés

IUPAC Name |

2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNBJTDMUIDJBU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009894 | |

| Record name | 2-Chloroethyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25525-76-2 | |

| Record name | 2-Chloroethyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XSI46QQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.